3-Methyl-1,2,4-triazolo[3,4-A]phthalazine - 20062-41-3

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Catalog Number: EVT-288906
CAS Number: 20062-41-3
Molecular Formula: C10H8N4
Molecular Weight: 184.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine and its derivatives represent a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been explored for their potential as inhibitors of bromodomains, benzodiazepine receptor ligands, anticonvulsants, antimicrobials, inotropes, GABA_A receptor agonists, and for their central nervous system activity. The following analysis delves into the mechanism of action and applications of these compounds across various fields, drawing on the findings from recent research studies.

Synthesis Analysis

The synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine can be achieved through various synthetic routes. One common method involves the reaction of 1-hydrazinophthalazine with benzoylacetone in ethanol followed by dehydrative cyclization using polyphosphoric acid []. Alternative strategies may employ substituted pyruvates [] or multistep reactions starting from phthalic anhydride [, ].

Molecular Structure Analysis

3-Methyl-1,2,4-triazolo[3,4-a]phthalazine exhibits a planar molecular structure, where the organic molecules are arranged in a flat, two-dimensional configuration []. This planar arrangement is significant because it facilitates π-stacking interactions, a type of non-covalent bonding that occurs between aromatic rings in close proximity. These interactions can influence the compound's physical properties, such as melting point and solubility, and its ability to interact with biological targets [].

Physical and Chemical Properties Analysis

The available literature primarily reports on the crystal structure of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate []. This form exists as a planar molecule that forms dimers through hydrogen bonding with water molecules. These dimers are arranged in stacks along the a-axis of the crystal lattice, with distances of 3.43-3.46 Å between the π systems of adjacent molecules []. Further research is needed to fully characterize other physical and chemical properties such as melting point, boiling point, solubility, and spectroscopic characteristics.

N-(3-Methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide

Compound Description: This compound is an N-aryl substituted phenylacetamide analog of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine. It was synthesized via Suzuki Coupling and demonstrated anticancer activity against the HCT 116 cancer cell line with an IC50 value between 70 and 90 µg/mL [].

2-(4-(3-Methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)-N-(m-tolyl)acetamide

Compound Description: Similar to the previous compound, this is also an N-aryl substituted phenylacetamide analog of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine, synthesized via Suzuki Coupling. It also exhibited anticancer activity against the HCT 116 cancer cell line with an IC50 value between 70 and 90 µg/mL [].

N-(3-Chlorophenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide

Compound Description: This is another N-aryl substituted phenylacetamide analog of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine synthesized via Suzuki Coupling. Like the previous two compounds, it displayed anticancer activity against the HCT 116 cancer cell line with an IC50 value between 70 and 90 µg/mL [].

3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1,2,3-triazol-4-yl)methyloxy]-1,2,4-triazolo[3,4-a]phthalazine (α5IA)

Compound Description: This compound, referred to as α5IA, is a selective inverse agonist of the α5 subunit-containing GABAA receptors (α5GABAARs) [, , , ]. α5IA demonstrates cognition-enhancing properties and has shown potential in attenuating amyloid beta-induced neuronal death in mouse hippocampal cultures [].

6-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)tetrazolo[5,1-a]phthalazine

Compound Description: This compound is a tetrazolo[5,1-a]phthalazine derivative that exhibits potent positive inotropic activity, surpassing the activity of the drug milrinone in isolated rabbit heart preparations [].

Relevance: This compound belongs to the tetrazolo[5,1-a]phthalazine class, which is structurally related to the target compound's class, [, , ]triazolo[3,4-a]phthalazine. Both classes share a phthalazine core, differing in the fused heterocycle (tetrazole vs. triazole).

6-Aryl-1,2,4-triazolo[3,4-a]phthalazines

Compound Description: This refers to a series of compounds containing the 1,2,4-triazolo[3,4-a]phthalazine scaffold with varying aryl substituents at the 6-position []. These compounds were synthesized from the reaction of 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine with oxalic acid [].

Relevance: These compounds share the core [, , ]triazolo[3,4-a]phthalazine structure with the target compound, differing only in the substituent at the 6-position. This highlights the importance of the 6-position for structural diversity and potential biological activity within this chemical class.

7-Aryl-3,4-dioxo-1,2,4-triazino[3,4-a]phthalazines

Compound Description: This series of compounds, also derived from 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine, features a triazine ring fused to the phthalazine core and a dioxo substitution []. These were synthesized by reacting the hydrazine precursors with diethyl oxalate [].

7-Aryl-3-methyl-1,2,4-triazino[3,4-a]phthalazines and 7-Aryl-3-phenyl-1,2,4-triazino[3,4-a]phthalazines

Compound Description: These two series of compounds are characterized by a triazine ring fused to the phthalazine core, differing in the substituent at the 3-position (methyl or phenyl) []. They are synthesized via a multi-step reaction involving the formation of hydrazones from 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine with pyruvic acid derivatives followed by cyclization [].

6-Aryl-3-methyl-1,2,4-triazolo[3,4-a]phthalazines

Compound Description: This series of compounds features the 1,2,4-triazolo[3,4-a]phthalazine scaffold with a methyl group at the 3-position and varying aryl substituents at the 6-position []. They are prepared through the reaction of 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine with ethyl acetoacetate [].

Pyrazole Derivatives

Compound Description: These compounds, derived from the reaction of 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine with acetylacetone or ethyl phenylpropiolate, possess a pyrazole ring instead of the triazole ring found in the target compound [].

3-Methyl-s-triazolo[3,4-a]phthalazine and 3-Methyl-5-phenyl-1-(1-phthalazinyl)pyrazole

Compound Description: These two compounds are formed through the dehydrative cyclization of a hydrazone intermediate, which is obtained from the reaction of 1-hydrazinophthalazine with benzoylacetone [].

Ethyl β-(1-Phthalazinylhydrazono)benzenepropanoate

Compound Description: This compound is formed in the reaction of 1-hydrazinophthalazine with ethyl phenylpropiolate []. It's a key intermediate for synthesizing other related compounds.

1-(1-Phthalazinyl)-3-phenyl-5-pyrazolone

Compound Description: This compound is a pyrazolone derivative that can be synthesized from ethyl β-(1-phthalazinylhydrazono)benzenepropanoate [].

-Substituted-[1,2,4]triazolophthalazine derivatives

Compound Description: This series encompasses various compounds featuring both a triazole and a tetrazole ring fused to the phthalazine core at different positions [].

3-Methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

Compound Description: This set of compounds represents a series of fused heterocycles incorporating pyrimidine, triazole, and thiadiazine rings [].

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine derivatives varies depending on the target and the specific substitution pattern on the core structure. For instance, some derivatives have been identified as potent inhibitors of bromodomains, including both BET bromodomains like BRD4 and non-BET bromodomains such as BRD9, CECR2, and CREBBP, exhibiting submicromolar inhibition and potent cellular activity1. Other derivatives have been shown to displace diazepam from benzodiazepine receptors in the brain, suggesting an affinity for these sites and potential anxiolytic activity2. Additionally, certain compounds have demonstrated anticonvulsant activity by potentially enhancing gamma-aminobutyric acid (GABA) neurotransmission, as indicated by their efficacy against seizures induced by various agents3. Some derivatives have also been found to exhibit positive inotropic effects, potentially related to the PDE-cAMP-PKA signaling pathway5. Furthermore, selectivity in efficacy for the alpha3 subtype over the alpha1 subtype of GABA_A receptors has been achieved with certain analogues, indicating a nuanced interaction with receptor subtypes6.

Applications in Various Fields

Pharmacology and Neuroscience

In the realm of pharmacology and neuroscience, 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine derivatives have shown promise as anxiolytics with potential selectivity, as evidenced by their ability to displace diazepam from benzodiazepine receptors and exhibit anticonflict activity without impairing motor coordination2. Their anticonvulsant properties have also been highlighted, with compounds like 6-alkoxy derivatives showing significant activity against seizures3. Moreover, the discovery of functionally selective GABA_A receptor agonists among these derivatives underscores their potential for the development of targeted therapies for neurological disorders6.

Antimicrobial Research

In antimicrobial research, novel 1,2,4-triazolo[3,4-a] phthalazine derivatives have been synthesized and shown to exhibit inhibitory activity against bacterial strains such as Staphylococcus aureus, with one derivative demonstrating broad-spectrum activity against both bacterial and fungal strains4.

Cardiovascular Research

In cardiovascular research, derivatives bearing substituted piperazine moieties have been synthesized and evaluated for their positive inotropic activity, with some compounds showing favorable activities compared to standard drugs and suggesting a mechanism of action related to the PDE-cAMP-PKA signaling pathway5.

Chemical Synthesis and Reactivity

From a chemical synthesis perspective, the reactivity of triazolo[3,4-a]phthalazine derivatives with carbanions has been explored, revealing a dependency on substituents and resulting in various reactions including substitution and ring scission, with some products showing stimulating activity towards the central nervous system8.

Antihypertensive Potential

Despite the wide range of biological activities, not all derivatives have shown desired effects in all fields. For example, a series of 3-substituted amino-s-triazolo[3,4-a]phthalazine derivatives did not exhibit antihypertensive properties, highlighting the importance of structural specificity for activity9.

Properties

CAS Number

20062-41-3

Product Name

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

IUPAC Name

3-methyl-[1,2,4]triazolo[3,4-a]phthalazine

Molecular Formula

C10H8N4

Molecular Weight

184.2 g/mol

InChI

InChI=1S/C10H8N4/c1-7-12-13-10-9-5-3-2-4-8(9)6-11-14(7)10/h2-6H,1H3

InChI Key

HAADZFBBHXCGLW-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=CC3=CC=CC=C32

Synonyms

3-methyl-s-triazolo(3,4-a)phthalazine
3-methyltriazolo(3,4-A)phthalazine
3-methyltriazolophthalazine

Canonical SMILES

CC1=NN=C2N1N=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.